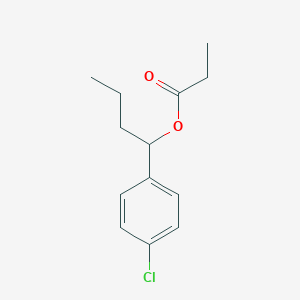

1-(4-Chlorophenyl)butyl propanoate

Description

1-(4-Chlorophenyl)butyl propanoate is a synthetic organic compound featuring a chlorophenyl group attached to a butyl ester backbone. Propanoate esters are commonly utilized as pesticide intermediates or active ingredients due to their stability and lipophilicity, which enhance bioavailability and persistence in biological systems . The 4-chlorophenyl moiety is known to contribute to bioactivity, particularly in targeting pest enzymes or cellular pathways .

Properties

CAS No. |

5406-55-3 |

|---|---|

Molecular Formula |

C13H17ClO2 |

Molecular Weight |

240.72 g/mol |

IUPAC Name |

1-(4-chlorophenyl)butyl propanoate |

InChI |

InChI=1S/C13H17ClO2/c1-3-5-12(16-13(15)4-2)10-6-8-11(14)9-7-10/h6-9,12H,3-5H2,1-2H3 |

InChI Key |

IUDSOPQUQXCOGA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=CC=C(C=C1)Cl)OC(=O)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)butyl propanoate can be synthesized through esterification reactions. One common method involves the reaction of 1-(4-chlorophenyl)butanol with propanoic acid in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)butyl propanoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield 1-(4-chlorophenyl)butanol and propanoic acid.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom in the 4-chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Hydrolysis: 1-(4-chlorophenyl)butanol and propanoic acid.

Reduction: 1-(4-chlorophenyl)butanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chlorophenyl)butyl propanoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in designing prodrugs that can be metabolized into active pharmaceutical ingredients.

Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)butyl propanoate largely depends on its chemical structure and the specific context in which it is used. In biological systems, the ester bond can be hydrolyzed by esterases, releasing the active 1-(4-chlorophenyl)butanol, which may interact with various molecular targets. The chlorine atom in the 4-chlorophenyl group can also influence the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl α,4-Dichlorobenzene Propionate

- Structure : Methyl ester with a 4-dichlorophenyl group.

- Applications : Used as a pesticide with a tolerance level of 180.513 ppm, indicating regulatory approval for specific agricultural uses .

- Key Differences: The methyl ester group and dichlorophenyl substitution reduce lipophilicity compared to the butyl ester and monochlorophenyl group in 1-(4-chlorophenyl)butyl propanoate. Higher chlorine content may enhance pesticidal activity but increase environmental persistence and toxicity risks.

Chlorfenapyr (SD 7859)

- Structure : Pyrrole-3-carbonitrile with a 4-chlorophenyl group.

- Applications : Broad-spectrum insecticide with historical use, though its tolerances were revoked due to regulatory concerns .

- Key Differences: The pyrrole ring and nitrile functional group confer a distinct mode of action (mitochondrial uncoupling) compared to ester-based compounds like this compound.

(E)-1-(4-Chlorophenyl)-3-p-Tolylprop-2-en-1-on (C1)

- Structure : Chalcone derivative with a 4-chlorophenyl and p-tolyl group.

- Applications : Tested for cytotoxicity, showing moderate activity against cancer cell lines .

- Key Differences: The α,β-unsaturated ketone (enone) group enables conjugation-based reactivity, unlike the hydrolyzable ester group in this compound. Cytotoxic effects suggest divergent biological targets compared to pesticidal propanoates.

Comparative Data Table

| Compound | Functional Group | Chlorine Substitution | Primary Application | Regulatory Status |

|---|---|---|---|---|

| This compound | Butyl ester | 4-chlorophenyl | Inferred pesticide | Data unavailable |

| Methyl α,4-dichlorobenzene propionate | Methyl ester | 4-dichlorophenyl | Pesticide | Active (180.513 ppm) |

| Chlorfenapyr | Pyrrole-carbonitrile | 4-chlorophenyl | Insecticide | Revoked tolerances |

| (C1) Chalcone derivative | α,β-unsaturated ketone | 4-chlorophenyl | Cytotoxic agent | Preclinical research |

Mechanistic and Functional Insights

- Ester vs. Carbonitrile/Ketone: Propanoate esters hydrolyze to release acidic metabolites, which may disrupt pest physiology. In contrast, chlorfenapyr’s nitrile group and chalcone’s enone system interact with cellular targets via redox cycling or Michael addition .

- Substituent Effects: Mono-chlorophenyl groups (as in this compound) balance bioactivity and biodegradability, whereas dichlorophenyl or brominated analogs (e.g., ’s C3) increase potency but raise toxicity concerns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.